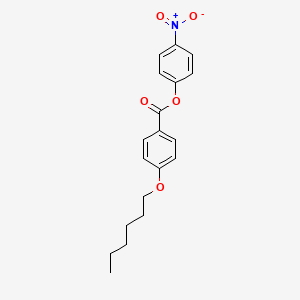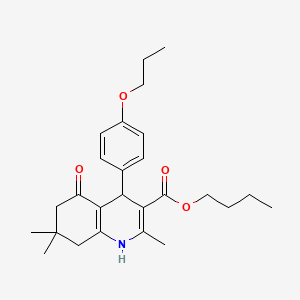
Butyl 2,7,7-trimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,7,7-triméthyl-5-oxo-4-(4-propoxyphényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de butyle est un composé organique complexe qui appartient à la classe des hexahydroquinoléines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,7,7-triméthyl-5-oxo-4-(4-propoxyphényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de butyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction de Hantzsch, qui est une réaction à plusieurs composants qui combine un aldéhyde, un β-cétoester et un acétate d'ammonium en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent un reflux dans l'éthanol ou un autre solvant approprié pour faciliter la formation du noyau hexahydroquinoléine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir que le composé répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,7,7-triméthyl-5-oxo-4-(4-propoxyphényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, introduisant différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure d'aluminium et de lithium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que les halogènes (Cl₂, Br₂) et les agents de nitration (HNO₃).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinoléine, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique, conduisant à une large gamme de dérivés.
Applications de la recherche scientifique
Le 2,7,7-triméthyl-5-oxo-4-(4-propoxyphényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de butyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : L'activité biologique du composé en fait un candidat pour la découverte et le développement de médicaments.
Industrie : Il peut être utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2,7,7-triméthyl-5-oxo-4-(4-propoxyphényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou la prolifération des cellules cancéreuses, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
Butyl 2,7,7-trimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Butyl 2,7,7-trimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4R)-4-(3-méthoxy-4-propoxyphényl)-2,7,7-triméthyl-5-oxo-4,4a,5,6,7,8-hexahydroquinoléine-3-carboxylate de benzyle
- 2,7,7-triméthyl-5-oxo-4-(4-méthoxyphényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate d'éthyle
Unicité
Le 2,7,7-triméthyl-5-oxo-4-(4-propoxyphényl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de butyle est unique en raison de ses substituants spécifiques, qui peuvent influencer sa réactivité chimique et son activité biologique. La présence du groupe ester butylique et propoxyphényle peut améliorer sa solubilité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C26H35NO4 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
butyl 2,7,7-trimethyl-5-oxo-4-(4-propoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H35NO4/c1-6-8-14-31-25(29)22-17(3)27-20-15-26(4,5)16-21(28)24(20)23(22)18-9-11-19(12-10-18)30-13-7-2/h9-12,23,27H,6-8,13-16H2,1-5H3 |
Clé InChI |
LEWAGCDJPBWOJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCCC)C(=O)CC(C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


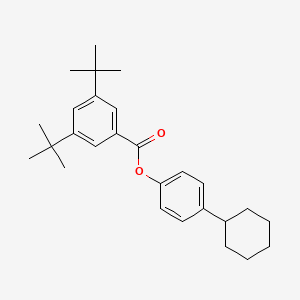
![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)
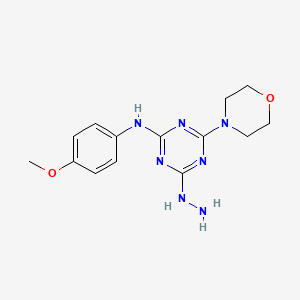
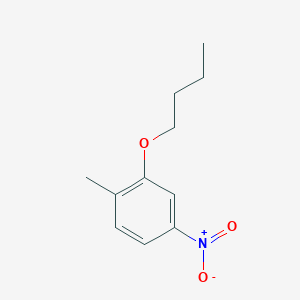
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)

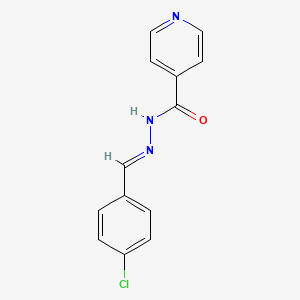
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B11707578.png)
![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)

![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)
![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)
